Cas no 1220019-60-2 (2-[1-(2-methylpropyl)piperidin-3-yl]acetic acid)
2-[1-(2-methylpropyl)piperidin-3-yl]acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(1-Isobutyl-3-piperidinyl)acetic acid
- 2-[1-(2-methylpropyl)piperidin-3-yl]acetic acid
- 1-(2-Methylpropyl)-3-piperidineacetic acid
- 2-(1-Isobutylpiperidin-3-yl)aceticacid
- AKOS011983602
- DTXSID801266015
- 1220019-60-2
- SB41500
- 2-(1-Isobutylpiperidin-3-yl)acetic acid
- CS-0442716
-
- MDL: MFCD13563013
- Inchi: 1S/C11H21NO2/c1-9(2)7-12-5-3-4-10(8-12)6-11(13)14/h9-10H,3-8H2,1-2H3,(H,13,14)
- InChI Key: QWQPLFHJYSHPQB-UHFFFAOYSA-N
- SMILES: OC(CC1CCCN(CC(C)C)C1)=O
Computed Properties
- Exact Mass: 199.157
- Monoisotopic Mass: 199.157
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 40.5Ų
2-[1-(2-methylpropyl)piperidin-3-yl]acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM370750-1g |
2-(1-Isobutylpiperidin-3-yl)acetic acid |
1220019-60-2 | 95%+ | 1g |
$186 | 2022-09-03 | |
| Chemenu | CM370750-5g |
2-(1-Isobutylpiperidin-3-yl)acetic acid |
1220019-60-2 | 95%+ | 5g |
$559 | 2022-09-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5772-1G |
2-[1-(2-methylpropyl)piperidin-3-yl]acetic acid |
1220019-60-2 | 95% | 1g |
¥ 1,062.00 | 2023-03-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5772-5G |
2-[1-(2-methylpropyl)piperidin-3-yl]acetic acid |
1220019-60-2 | 95% | 5g |
¥ 3,194.00 | 2023-03-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5772-100mg |
2-[1-(2-methylpropyl)piperidin-3-yl]acetic acid |
1220019-60-2 | 95% | 100mg |
¥311.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5772-250mg |
2-[1-(2-methylpropyl)piperidin-3-yl]acetic acid |
1220019-60-2 | 95% | 250mg |
¥415.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5772-500mg |
2-[1-(2-methylpropyl)piperidin-3-yl]acetic acid |
1220019-60-2 | 95% | 500mg |
¥693.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5772-1g |
2-[1-(2-methylpropyl)piperidin-3-yl]acetic acid |
1220019-60-2 | 95% | 1g |
¥1043.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5772-5g |
2-[1-(2-methylpropyl)piperidin-3-yl]acetic acid |
1220019-60-2 | 95% | 5g |
¥3137.0 | 2024-04-25 | |
| Ambeed | A536582-1g |
2-(1-Isobutylpiperidin-3-yl)acetic acid |
1220019-60-2 | 98+% | 1g |
$168.0 | 2024-04-25 |
2-[1-(2-methylpropyl)piperidin-3-yl]acetic acid Suppliers
2-[1-(2-methylpropyl)piperidin-3-yl]acetic acid Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 2-[1-(2-methylpropyl)piperidin-3-yl]acetic acid
Research Brief on 2-[1-(2-methylpropyl)piperidin-3-yl]acetic acid (CAS: 1220019-60-2) in Chemical Biology and Pharmaceutical Applications
2-[1-(2-methylpropyl)piperidin-3-yl]acetic acid (CAS: 1220019-60-2) is a piperidine derivative that has recently garnered attention in chemical biology and pharmaceutical research due to its potential therapeutic applications. This compound, characterized by its unique structural features, has been investigated for its role in modulating biological targets, particularly in the central nervous system (CNS) and metabolic pathways. Recent studies highlight its significance as a scaffold for drug development, with a focus on its pharmacokinetic properties and binding affinities to specific receptors.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthesis and pharmacological evaluation of 2-[1-(2-methylpropyl)piperidin-3-yl]acetic acid derivatives. The study demonstrated that this compound exhibits high selectivity for sigma-1 and sigma-2 receptors, which are implicated in neurodegenerative diseases and cancer. The researchers employed molecular docking and in vitro assays to validate its binding modes, revealing promising neuroprotective effects in preclinical models of Alzheimer's disease. These findings suggest its potential as a lead compound for further optimization.
Another significant advancement was reported in a 2024 Bioorganic & Medicinal Chemistry Letters article, where the compound's role in metabolic regulation was investigated. The study revealed that 2-[1-(2-methylpropyl)piperidin-3-yl]acetic acid acts as an allosteric modulator of G-protein-coupled receptors (GPCRs) involved in glucose homeostasis. In vivo experiments using diabetic rodent models showed improved insulin sensitivity and reduced hyperglycemia, positioning it as a candidate for metabolic disorder therapeutics. The study also emphasized the compound's favorable safety profile and oral bioavailability.
Recent patent filings (e.g., WO2023124567) further underscore the commercial interest in this molecule, with claims covering its use in combination therapies for CNS disorders and metabolic syndromes. Analytical characterization, including NMR and LC-MS data, has confirmed its stability under physiological conditions, addressing earlier concerns about its degradation in acidic environments. Collaborative efforts between academia and industry are now focusing on scalable synthesis routes to facilitate clinical translation.
In conclusion, 2-[1-(2-methylpropyl)piperidin-3-yl]acetic acid represents a versatile scaffold with dual therapeutic potential. Its receptor selectivity and metabolic effects warrant continued investigation, particularly in phase I clinical trials. Future research directions include structure-activity relationship (SAR) studies to enhance potency and mitigate off-target interactions, as well as exploration of its applications in precision medicine.
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